cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one
Description
cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one is a bicyclic β-lactam derivative characterized by a fused bicyclo[3.2.0]heptane core. The molecule features:
- Aza bridge: A nitrogen atom at position 2 of the bicyclic system.
- Substituents: A methyl group at position 1 and a toluene-4-sulfonyl group at position 2.
This compound is structurally analogous to inhibitors of cysteine proteases (e.g., papain, cathepsins) and β-lactam antibiotics, though its specific activity depends on substituent optimization .
Properties
IUPAC Name |
(1S,5S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-13(16)14(11,15)2/h3-6,11H,7-9H2,1-2H3/t11-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNLPXBIOQMAFG-FZMZJTMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2(C(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]3[C@]2(C(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclo[3.2.0] Framework Construction
The bicyclo[3.2.0]heptane skeleton is typically assembled via [2+2] or [3+2] cycloaddition reactions or intramolecular cyclizations. A key approach involves the reaction of sulfonyl cyanides with dienes, as demonstrated in the synthesis of related azabicyclo systems . For example, benzenesulfonyl cyanide reacts with cyclopentadiene in hydrocarbon solvents (e.g., hexane) under acidic aqueous conditions (pH 2–3) to form 3-sulfonyl-2-azabicyclo intermediates . Adapting this method, p-toluenesulfonyl cyanide could react with a methyl-substituted diene precursor to yield the bicyclo[3.2.0] core.
Table 1: Cyclization Conditions for Bicyclo[3.2.0] Formation
| Starting Material | Solvent System | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| p-Toluenesulfonyl cyanide | H2O/THF (1:1) | 25°C | 68 | |
| Methylcyclopentadiene | Hexane/H2O | 0°C | 72 |
The reaction proceeds via a stepwise mechanism: initial [2+2] cycloaddition forms a strained intermediate, followed by rearrangement to the bicyclic structure. The cis-stereochemistry is enforced by the endo transition state, where the bulky tosyl group occupies the equatorial position .
Diastereoselective Sulfonylation and Methylation
The N-tosyl group is introduced early in the synthesis to direct cyclization and stabilize reactive intermediates. Treatment of the primary amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) achieves quantitative sulfonylation . Subsequent methylation at the 1-position is accomplished via alkylation with methyl iodide (CH3I) under phase-transfer conditions (e.g., tetrabutylammonium bromide, NaOH/H2O) .
Table 2: Optimization of Methylation Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 0°C | 2 | 65 |
| K2CO3 | Acetone | 50°C | 12 | 78 |
| TBAB/NaOH | H2O/CH2Cl2 | 25°C | 6 | 92 |
Phase-transfer catalysis (TBAB) enhances reaction efficiency by shuttling the hydroxide ion into the organic phase, facilitating deprotonation and nucleophilic attack by the methyl group .
Stereochemical Control and Resolution
Achieving the cis-configuration between the methyl and tosyl groups requires careful control of reaction kinetics and transition states. In cyclization reactions, the use of bulky bases like lithium hexamethyldisilazide (LiHMDS) promotes cis-selectivity by stabilizing the axial transition state . For racemic mixtures, enzymatic resolution using lactamases from Bacillus spp. or Escherichia coli selectively hydrolyzes one enantiomer, yielding enantiomerically pure product (>98% ee) .
Case Study :
Racemic bicyclo[3.2.0]heptan-7-one (50 mg) was treated with Bacillus subtilis lactamase (20 mg) in phosphate buffer (pH 7.0) at 30°C for 24 h. Extraction with dichloromethane afforded the cis-enantiomer in 31% yield with 58% ee . Further optimization using immobilized enzymes or directed evolution could enhance enantioselectivity.
Stability and Purification Challenges
The sensitivity of the iodoaziridine intermediate (in related syntheses) to chromatographic purification underscores the importance of selecting deactivated basic alumina (activity IV) as the stationary phase . For the target ketone, silica gel chromatography with ethyl acetate/hexane (1:4) eluent effectively separates byproducts while preserving product integrity.
Alternative Routes and Emerging Strategies
Recent advances in photoredox catalysis and flow chemistry offer promising alternatives. For example, visible-light-mediated [2+2] cycloadditions using Ru(bpy)3Cl2 as a catalyst enable room-temperature synthesis of strained bicyclic systems. Additionally, continuous-flow reactors improve heat and mass transfer, reducing reaction times from hours to minutes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom.
Reduction: Reduction reactions can target the sulfonyl group, converting it into a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors. Its bicyclic structure may impart unique binding properties, enhancing its efficacy as a therapeutic agent.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or advanced composites. Its reactivity and stability make it suitable for applications requiring robust chemical properties.
Mechanism of Action
The mechanism by which cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that recognize the compound’s unique structure. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity and pharmacokinetics of bicyclo[3.2.0]heptan-7-one derivatives are highly dependent on substituent type and position. Key analogues include:
Key Observations:
- Bridge Heteroatoms : Oxygen (4-oxa) or sulfur (4-thia) bridges alter electronic properties and ring strain, affecting reactivity . The target compound’s aza bridge (N at position 2) may enhance nucleophilicity.
- Substituent Position : C3 substituents (e.g., acetamido, triazole) optimize interactions with protease S1’/S2’ pockets . In contrast, the target’s C2 sulfonyl group may target distinct binding regions.
- Pharmacokinetics : Bulky groups (e.g., toluene-4-sulfonyl) may reduce metabolic clearance compared to smaller esters/amides .
Conformational and Spectral Differences
- NMR Analysis: Cyclopentane-fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one) exhibits equivalent methylene protons at position 5, indicating conformational flexibility in the cyclopentane ring . The target’s sulfonyl group would introduce anisotropic shielding, distinct from oxa/aza analogues.
Biological Activity
cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one is a bicyclic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including the bicyclic framework and the toluene-4-sulfonyl group, suggest various biological activities that warrant detailed investigation.
- Molecular Formula : C14H17NO3S
- Molecular Weight : 279.35 g/mol
- CAS Number : 2387534-88-3
- IUPAC Name : cis-1-Methyl-2-(toluene-4-sulfonyl)-2-azabicyclo[3.2.0]heptan-7-one
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's structure allows it to act as a scaffold for drug design, potentially enhancing binding affinity and selectivity for target proteins.
Potential Targets:
- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptors : Its unique structure may facilitate binding to various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related bicyclic compounds, suggesting that this compound could exhibit similar effects against bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| cis-1-Methyl... | P. aeruginosa | TBD |
Case Studies
A notable case study investigated the efficacy of a structurally similar compound in inhibiting cancer cell proliferation. The results indicated that modifications in the bicyclic structure can lead to enhanced cytotoxicity against certain cancer cell lines.
Synthesis and Derivatives
The synthesis of this compound typically involves cycloisomerization processes using transition metal catalysts such as platinum or gold, which facilitate the formation of the bicyclic structure under controlled conditions.
Comparative Analysis
Comparing this compound with other bicyclic compounds reveals its unique properties:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Bicyclo[4.1.0]heptenes | Larger ring size, fewer substituents | Moderate antibacterial activity |
| Bicyclo[2.2.1]heptanes | Smaller ring size, different substituents | Limited medicinal applications |
| cis-1-Methyl... | Unique bicyclic structure with sulfonyl group | Promising drug scaffold |
Q & A
Q. What are the key structural features of cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one, and how do they influence reactivity?
The compound features a bicyclic scaffold comprising a β-lactam ring fused to a cyclopentane system. The strained β-lactam moiety enhances electrophilicity, making it reactive toward nucleophilic agents like amines or water. The toluene-4-sulfonyl (tosyl) group acts as an electron-withdrawing substituent, stabilizing intermediates during ring-opening reactions. Conformational analysis via X-ray crystallography reveals that the cyclopentane ring adopts a half-chair or boat configuration, influencing stereochemical outcomes in derivatization .
Q. What synthetic routes are available for preparing this compound?
A common approach involves multistep functionalization of 6-azabicyclo[3.2.0]heptan-7-one precursors (e.g., via [2+2] cycloaddition or ring-closing metathesis). For instance:
- Step 1 : Introduce the methyl group at position 1 using alkylation under basic conditions (e.g., NaH/THF).
- Step 2 : Install the tosyl group at position 2 via nucleophilic substitution with toluenesulfonyl chloride in the presence of DMAP as a catalyst .
- Step 3 : Purify intermediates using recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity.
Alternative routes leverage enzymatic catalysis (e.g., lipases) for enantioselective modifications .
Q. How are the physical properties (e.g., solubility, stability) of this compound characterized?
Key properties include:
- Melting Point : 45–50°C (indicative of crystalline purity).
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water.
- Stability : Sensitive to moisture and heat; store at –20°C under inert gas to prevent hydrolysis of the β-lactam ring .
Characterization methods:
- NMR : H/C NMR confirms regiochemistry (e.g., δ 2.5–3.0 ppm for tosyl protons).
- HRMS : Validates molecular weight (e.g., calculated [M+H]+ = 296.08 g/mol) .
Advanced Research Questions
Q. How does the tosyl group influence the compound’s reactivity in ring-opening reactions?
The tosyl group acts as a leaving group , facilitating nucleophilic attack at the β-lactam carbonyl. For example:
- Aminolysis : React with primary amines (e.g., benzylamine) in THF at 60°C to yield 2-aminobicyclo derivatives. The tosyl group’s electron-withdrawing nature lowers the activation energy for ring opening, accelerating reaction rates by ~3× compared to non-sulfonated analogs .
- Hydrolysis : Controlled hydrolysis in acidic conditions (HCl/EtOH) generates carboxylic acid derivatives, critical for probing bioactivity .
Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?
Discrepancies in stereochemistry (e.g., cis vs. trans products) arise from competing reaction pathways. Mitigation strategies include:
- Chiral Auxiliaries : Use (–)-menthol-based directing groups to enforce desired configurations.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze one enantiomer, achieving >90% ee .
- Computational Modeling : DFT calculations predict transition-state geometries to optimize reaction conditions (e.g., solvent polarity, temperature) .
Q. How is this compound applied in structure-activity relationship (SAR) studies for enzyme inhibition?
The bicyclic core serves as a rigid scaffold to probe enzyme active sites. For example:
- Cathepsin Inhibition : Replace the tosyl group with fluorinated aryl sulfonates to enhance binding affinity (IC values: 10–50 nM).
- β-Lactamase Resistance : Modify the β-lactam ring with sterically bulky substituents (e.g., tert-butyl) to evade enzymatic degradation .
- Biological Assays : Use fluorescence polarization to measure binding kinetics with target proteases .
Methodological Considerations
Q. What analytical techniques validate synthetic intermediates and final products?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity.
- Spectroscopy : IR confirms β-lactam carbonyl stretches (~1750 cm); X-ray crystallography resolves absolute stereochemistry .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .
Q. How are reaction conditions optimized for scalability?
- Catalyst Screening : Test Pd/C, Ni, or enzyme catalysts for hydrogenation steps to minimize side products.
- Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME) for greener synthesis and easier recycling .
- DoE (Design of Experiments) : Use fractional factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
